プリン 2'-デオキシリボヌクレオシド

Purine 2′-deoxyribonucleosides are critical components in the biosynthesis of DNA and serve as essential intermediates in nucleotide metabolism. These molecules consist of a purine base, typically adenine or guanine, linked to a deoxyribose sugar via N9 (for adenine) or N7 (for guanine). The 2′-deoxyribose sugar is distinguished from its ribose analog by the absence of a hydroxyl group at the 2′ position. These nucleosides play pivotal roles in various cellular processes, including DNA replication, repair, and transcription. They are also important for studying nucleotide metabolism pathways and have applications in biotechnology and pharmaceutical research.

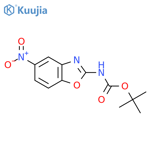

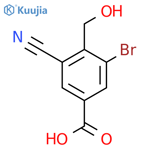

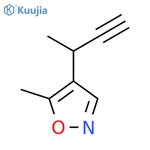

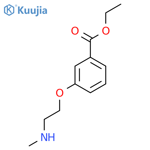

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

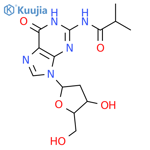

|

N2-Isobutyryl-2'-deoxyguanosine | 68892-42-2 | C14H19N5O5 |

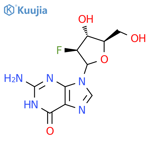

|

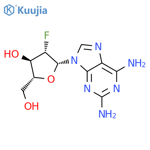

9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)guanine | 103884-98-6 | C10H12FN5O4 |

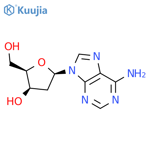

|

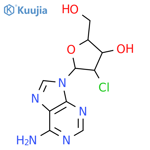

(2R,3R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | 13276-53-4 | C10H13N5O3 |

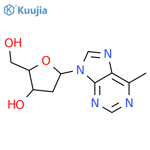

|

6-Methylpurine-2'-deoxyriboside | 16006-64-7 | C11H14N4O3 |

|

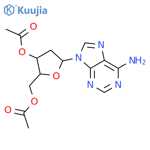

Adenosine, 2'-deoxy-,3',5'-diacetate | 17318-24-0 | C14H17N5O5 |

|

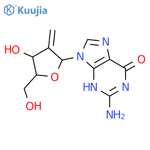

Guanosine,2'-deoxy-2'-methylene- (9CI) | 141320-64-1 | C11H13N5O4 |

|

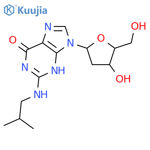

N2-Isobutyl-2'-deoxyguanosine | 142554-22-1 | C14H21N5O4 |

|

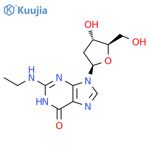

2'-Deoxy-N-ethylguanosine | 101803-03-6 | C12H17N5O4 |

|

9H-Purine-2,6-diamine,9-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)- | 103884-97-5 | C10H13FN6O3 |

|

Adenosine,2'-chloro-2'-deoxy- | 2627-62-5 | C10H12ClN5O3 |

関連文献

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

推奨される供給者

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品